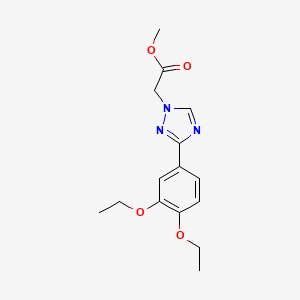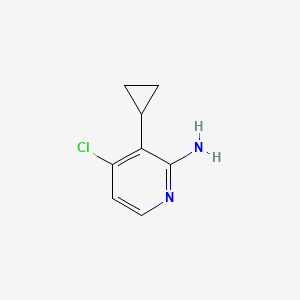
4-Chloro-3-cyclopropylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-cyclopropylpyridin-2-amine is a heterocyclic compound with the molecular formula C8H9ClN2 and a molecular weight of 168.62 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a cyclopropyl group at the 3-position of the pyridine ring. This compound is primarily used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-cyclopropylpyridin-2-amine typically involves the chlorination of 3-cyclopropylpyridine followed by amination. One common method includes the reaction of 3-cyclopropylpyridine with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 4-position. The resulting 4-chloro-3-cyclopropylpyridine is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-cyclopropylpyridin-2-amine is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to fully understand its biochemical interactions and effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-cyclopropylpyridin-3-amine: Similar structure but with different substitution pattern.
2-Chloropyridine: Lacks the cyclopropyl group and has different reactivity.
3-Chloropyridine: Similar but without the cyclopropyl group.
Uniqueness
4-Chloro-3-cyclopropylpyridin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H9ClN2 |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
4-chloro-3-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-4-11-8(10)7(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI-Schlüssel |
XZOZSWQGHOWOOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C(C=CN=C2N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11787822.png)
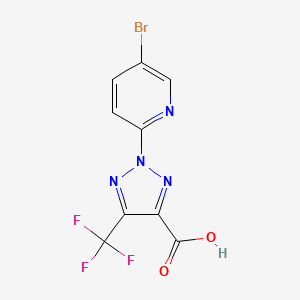
![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
![3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)
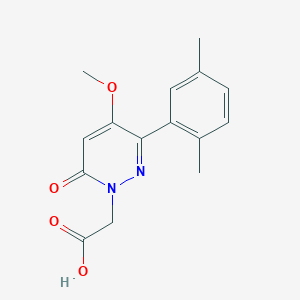
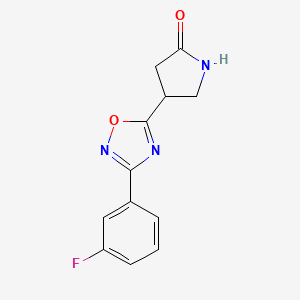

![2-(1-(Benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B11787855.png)

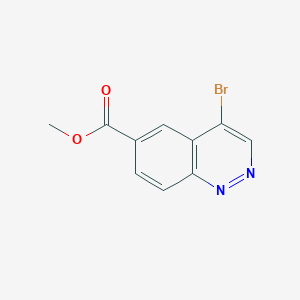
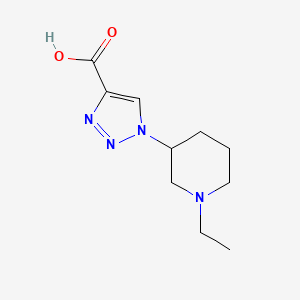

![Hexahydro-1H-pyrrolo[3,4-b]pyridin-5(6H)-one](/img/structure/B11787893.png)
